molecular formula C9H9NS2 B14520157 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole CAS No. 62652-38-4

2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B14520157
CAS No.: 62652-38-4
M. Wt: 195.3 g/mol
InChI Key: GSCAIFIGUGOYGC-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a phenylsulfanyl group. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . The phenylsulfanyl group enhances the compound’s reactivity and potential for forming complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylsulfanyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole is unique due to its specific thiazole ring structure combined with the phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 2-(Phenylsulfanyl)nicotinaldehyde and 2-(Phenylsulfanyl)thiophene have different core structures, leading to variations in their chemical behavior and applications .

Properties

CAS No.

62652-38-4

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

2-phenylsulfanyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H9NS2/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2

InChI Key

GSCAIFIGUGOYGC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SC2=CC=CC=C2

Origin of Product

United States

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